N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide: is a chemical compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Material Science: It is used in the development of organic semiconductors and conducting polymers for electronic applications.
Biological Research: The compound is studied for its role in enzyme inhibition and protein binding .
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
- N-[2-(hydrazinecarbonyl)phenyl]pyridine-2-sulfonamide
- N-[2-(hydrazinecarbonyl)phenyl]furan-2-sulfonamide
Uniqueness: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring , which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPJODBXNVCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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